molecular formula C3H4INO B14307158 1-Iodo-2-isocyanatoethane CAS No. 118991-07-4

1-Iodo-2-isocyanatoethane

Cat. No.: B14307158
CAS No.: 118991-07-4
M. Wt: 196.97 g/mol
InChI Key: AXVLLOUVHQNLCY-UHFFFAOYSA-N
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Description

1-Iodo-2-isocyanatoethane is an organic compound characterized by the presence of both an iodine atom and an isocyanate group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatoethane can be synthesized through the reaction of 2-iodoethanol with phosgene, followed by the treatment with a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-isocyanatoethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Bases: Such as triethylamine and sodium hydroxide.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products:

    Substituted Ethanes: Resulting from substitution reactions.

    Urea Derivatives: Formed through addition reactions with amines.

    Alkenes: Produced via elimination reactions.

Scientific Research Applications

1-Iodo-2-isocyanatoethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its use in labeling studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-isocyanatoethane involves the reactivity of its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the isocyanate group can react with nucleophiles to form stable adducts. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which increases the electrophilicity of the carbon atoms in the molecule.

Comparison with Similar Compounds

    1-Iodo-2-chloroethane: Similar in structure but with a chlorine atom instead of an isocyanate group.

    2-Iodoethanol: Contains an alcohol group instead of an isocyanate group.

    1-Iodo-2-bromoethane: Similar structure with a bromine atom instead of an isocyanate group.

Uniqueness: 1-Iodo-2-isocyanatoethane is unique due to the presence of both an iodine atom and an isocyanate group, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with other molecules.

Properties

CAS No.

118991-07-4

Molecular Formula

C3H4INO

Molecular Weight

196.97 g/mol

IUPAC Name

1-iodo-2-isocyanatoethane

InChI

InChI=1S/C3H4INO/c4-1-2-5-3-6/h1-2H2

InChI Key

AXVLLOUVHQNLCY-UHFFFAOYSA-N

Canonical SMILES

C(CI)N=C=O

Origin of Product

United States

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